4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride, with the chemical formula and CAS Number 1384543-10-5, is a dihydrochloride salt of a pyrazole derivative that features an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The structure consists of a pyrazole ring substituted with a 1H-imidazol-4-yl group and a methyl group, contributing to its unique chemical properties and reactivity .
The chemical reactivity of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can be explored through various reactions typical of pyrazole derivatives. It can undergo nucleophilic substitutions, particularly due to the presence of nitrogen atoms in the imidazole and pyrazole rings. The compound may also participate in condensation reactions, forming more complex molecular structures. Specific reaction pathways can be influenced by the presence of substituents on the rings, which can modulate electronic properties and steric effects .
Research indicates that 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. It has been studied for its potential antifungal and antibacterial properties, as well as its role in modulating signaling pathways associated with cancer cell proliferation. The compound's ability to interact with biological targets is largely attributed to the imidazole and pyrazole moieties, which are known for their capacity to coordinate with metal ions and form stable complexes .
The synthesis of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis process may yield different polymorphs of the compound, which can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications:
Interaction studies involving 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions. The results indicate that the compound can effectively inhibit certain enzymatic activities, making it a candidate for further pharmacological development .
Several compounds share structural similarities with 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride. These include:
| Compound Name | Structure Type | Notable Properties | 
|---|---|---|
| 4-(1H-imidazol-1-yl)methylpiperidine dihydrochloride | Imidazole-Piperidine Hybrid | Potential anxiolytic effects | 
| 4-(1H-imidazol-1-yl)methyl phenylpyrazole | Imidazole-Pyrazole Hybrid | Anticancer activity | 
| 5-(1H-imidazol-4-yl)-3-methylpyrazole | Methylated Pyrazole | Antimicrobial properties | 
The uniqueness of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride lies in its specific combination of an imidazole group attached to a methyl-substituted pyrazole ring, which enhances its biological activity compared to other similar compounds. Its dual nitrogen-containing heterocycles provide versatile interaction capabilities with biological targets, setting it apart from other derivatives that may lack such structural complexity .